Decyltrimethylammonium bromide (CAS 2082-84-0), commonly referred to as C10TAB or DTAB, is a quaternary ammonium cationic surfactant characterized by a 10-carbon hydrophobic alkyl chain and a bromide counterion. In procurement and material selection, its core value proposition is defined by its exceptionally high aqueous solubility and elevated critical micelle concentration (CMC) relative to longer-chain analogs like hexadecyltrimethylammonium bromide (CTAB). These baseline properties make C10TAB a critical reagent for applications requiring mild solubilization, cold-room processability, and precise tuning of micellar phase behavior. It is heavily utilized in two-phase aqueous protein extraction, specialized nanoparticle synthesis, and formulations where rapid downstream surfactant removal is mandatory [1].
Substituting C10TAB with more common, longer-chain analogs like dodecyltrimethylammonium bromide (C12TAB) or CTAB fundamentally alters phase thermodynamics and processability. The shorter decyl chain drastically increases the critical micelle concentration and lowers the Krafft point, meaning C10TAB remains highly soluble and exists as monomers at concentrations where CTAB would rapidly aggregate or crystallize [1]. In procurement, using CTAB instead of C10TAB can lead to premature precipitation at lower temperatures, overly rigid micellar structures, and difficult downstream surfactant removal, which severely compromises yield and reproducibility in sensitive protein purification and nanoparticle templating workflows.
The length of the alkyl chain dictates the concentration at which micelles form, directly impacting formulation limits. Quantitative measurements demonstrate that C10TAB has a CMC of approximately 65 mM in water at 298.15 K. In stark contrast, its dodecyl analog (C12TAB) forms micelles at ~15-16 mM, and the widely used CTAB (C16) aggregates at merely ~0.9 mM [1]. This nearly 70-fold difference in CMC between C10TAB and CTAB means that C10TAB can be utilized at much higher monomeric concentrations without initiating micellization, providing a wider operational window for processes requiring high ionic strength without surfactant aggregation.
| Evidence Dimension | Critical Micelle Concentration (CMC) |
| Target Compound Data | ~65 mM (at 298.15 K) |
| Comparator Or Baseline | CTAB (~0.9 mM) and C12TAB (~16 mM) |
| Quantified Difference | ~70-fold higher CMC than CTAB; ~4-fold higher than C12TAB |
| Conditions | Aqueous solution at 298.15 K |
A higher CMC ensures the surfactant can be easily washed out during downstream processing and prevents premature micellization in high-concentration formulations.
In separation science, C10TAB is uniquely suited for two-phase aqueous micellar extraction of hydrophilic proteins. Studies on the partitioning of the enzyme glucose-6-phosphate dehydrogenase (G6PD) show that adding C10TAB to a nonionic n-decyl tetra(ethylene oxide) (C10E4) system significantly improves the partitioning behavior of the enzyme compared to using the nonionic surfactant alone [1]. The specific 10-carbon chain length matches the hydrophobic tail of C10E4, creating a stable mixed micelle that optimizes electrostatic interactions with the negatively charged protein without causing the severe denaturation typical of longer-chain cationic detergents like CTAB.
| Evidence Dimension | Protein Partitioning Efficiency |
| Target Compound Data | Mixed C10E4/C10TAB system |
| Comparator Or Baseline | C10E4 nonionic system alone |
| Quantified Difference | Significant improvement in G6PD partitioning to the micelle-rich phase |
| Conditions | Two-phase aqueous micellar extraction of G6PD |
Procuring C10TAB for mixed micellar systems enables high-yield, non-denaturing extraction of sensitive hydrophilic enzymes that would otherwise be lost or deactivated.
For industrial and laboratory formulation, the Krafft point dictates the minimum temperature at which a surfactant can be used effectively without precipitating. C10TAB possesses a Krafft point well below 0 °C, making it highly soluble at ambient and chilled conditions [1]. In contrast, the longer-chain CTAB has a Krafft point of approximately 25–27 °C, meaning it readily crystallizes out of solution at room temperature or in cold-room environments. This quantitative difference ensures that C10TAB solutions remain stable, clear, and processable during 4 °C biological protocols, where CTAB would catastrophically fail.
| Evidence Dimension | Krafft Point (Precipitation Temperature) |
| Target Compound Data | < 0 °C (highly soluble at 4 °C) |
| Comparator Or Baseline | CTAB (~25-27 °C) |
| Quantified Difference | >25 °C reduction in Krafft point |
| Conditions | Aqueous solutions under chilled processing conditions (e.g., 4 °C cold room) |
Procurement of C10TAB is essential for workflows requiring chilled formulations or cold-room protein extractions, as it prevents the catastrophic precipitation common with CTAB.
Directly leveraging its sub-zero Krafft point and high CMC, C10TAB is a highly effective choice for extracting sensitive hydrophilic proteins (like G6PD) in 4 °C cold-room environments. Unlike CTAB, which precipitates at these temperatures, C10TAB maintains a clear, active micellar phase that prevents protein denaturation while enabling efficient electrostatic partitioning [1].
Because C10TAB requires approximately 65 mM to form micelles—nearly 70 times higher than CTAB—it is the preferred procurement choice for electrochemical or synthetic formulations that require a high concentration of free, unaggregated cationic monomers to modify surface charges without inducing micellar phase separation [2].
In specialized DNA or RNA protocols where irreversible precipitation (as caused by CTAB) must be avoided, C10TAB provides milder, reversible compaction. Its shorter 10-carbon chain ensures that the resulting nucleic acid-surfactant complexes remain more soluble and can be easily dissociated downstream by simple buffer adjustments [1].
Irritant